An In-depth Technical Guide to the Synthesis of Triiron Dodecacarbonyl from Iron Pentacarbonyl
An In-depth Technical Guide to the Synthesis of Triiron Dodecacarbonyl from Iron Pentacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a critical organoiron cluster compound that serves as a more reactive source of iron(0) than its precursor, iron pentacarbonyl (Fe(CO)₅).[1] Its utility spans from catalysis in organic synthesis to a precursor for novel iron-containing nanomaterials. This guide provides a comprehensive overview of the primary synthetic routes from iron pentacarbonyl, focusing on the most efficient and widely adopted base-mediated method. Detailed experimental protocols, quantitative data, reaction pathways, and safety considerations are presented to equip researchers with the necessary information for its successful preparation and handling.
Introduction
Triiron dodecacarbonyl is a dark green, crystalline solid that is soluble in nonpolar organic solvents and sublimes under vacuum.[1] Historically, its structure proved challenging to elucidate due to the disorder of carbonyl ligands in its crystals.[2] It is now understood to consist of a triangle of iron atoms with ten terminal and two bridging carbonyl ligands, resulting in C₂ᵥ point group symmetry.[1] In solution, the molecule is fluxional, rendering all twelve carbonyl groups equivalent on the ¹³C NMR timescale.[1] This document details the conversion of the highly toxic and volatile liquid, iron pentacarbonyl, into the more manageable solid cluster, Fe₃(CO)₁₂.
Synthetic Methodologies
While several methods exist for the synthesis of Fe₃(CO)₁₂, the most common and reliable starting point is iron pentacarbonyl.
Thermolysis of Iron Pentacarbonyl
The direct thermal decomposition of iron pentacarbonyl can occasionally yield triiron dodecacarbonyl.[1][2][3] This method, however, is often low-yielding and less controlled.
Reaction: 3 Fe(CO)₅ → Fe₃(CO)₁₂ + 3 CO[1]
Base-Mediated Synthesis from Iron Pentacarbonyl
The most efficient and standard laboratory preparation involves a two-step process: the reaction of iron pentacarbonyl with a base to form an intermediate hydrido cluster, followed by acidification to yield the final product.[1][2] This method avoids the high temperatures of thermolysis and provides a more controlled reaction pathway.
Step 1: Formation of the Hydrido Cluster Anion Iron pentacarbonyl reacts with an aqueous solution of a base, such as triethylamine (B128534), to form the triethylammonium (B8662869) salt of the [HFe₃(CO)₁₁]⁻ anion.[1][2] This intermediate is a characteristic red-violet species.[3]
Reaction: 3 Fe(CO)₅ + (C₂H₅)₃N + 2 H₂O → [(C₂H₅)₃NH][HFe₃(CO)₁₁] + H₂ + 2 CO + 2 CO₂[1]
Step 2: Oxidation of the Hydrido Cluster The isolated intermediate salt is then treated with an acid in the presence of air to oxidize the cluster and produce triiron dodecacarbonyl.[1]
Reaction: 12 [(C₂H₅)₃NH][HFe₃(CO)₁₁] + 18 HCl → 11 Fe₃(CO)₁₂ + 15 H₂ + 3 FeCl₂ + 12 [(C₂H₅)₃NH]Cl[1]
Experimental Protocols
The following protocols are based on the established base-mediated synthesis method. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Step 1: Preparation of Undecacarbonylhydridotriiron(1-) Anion, [HFe₃(CO)₁₁]⁻
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Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is required. The outlet of the condenser should be connected to a bubbler to monitor gas evolution.
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Reagents:
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Iron Pentacarbonyl, Fe(CO)₅ (Highly Toxic)
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Triethylamine, (C₂H₅)₃N
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Deionized Water, H₂O
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Methanol (for cooling bath)
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Dry Ice (for cooling bath)
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Procedure: a. In the reaction flask, prepare a solution of 15 mL of triethylamine and 3 mL of water. b. Cool the solution to approximately -20°C using a dry ice/methanol bath. c. While stirring vigorously, add 10 mL (14.8 g) of iron pentacarbonyl to the cooled solution. d. Remove the cooling bath and allow the mixture to warm to room temperature. Stirring should be continued. e. Gently warm the reaction mixture to 40-50°C. Vigorous gas evolution (H₂ and CO) will occur. Caution: This step must be performed in a well-ventilated fume hood. f. Continue stirring at this temperature for approximately one hour, or until gas evolution ceases. The solution will turn a deep reddish-brown, indicating the formation of the [(C₂H₅)₃NH][HFe₃(CO)₁₁] salt. g. Cool the solution to 0°C to precipitate the product salt. The salt can be collected by filtration under nitrogen, washed with cold diethyl ether, and dried under vacuum.
Step 2: Synthesis of Triiron Dodecacarbonyl, Fe₃(CO)₁₂
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Apparatus: A large beaker or flask, and standard filtration equipment.
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Reagents:
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[(C₂H₅)₃NH][HFe₃(CO)₁₁] (from Step 1)
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Concentrated Hydrochloric Acid, HCl (Corrosive)
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Pentane (B18724) or Hexane (B92381) (Flammable)
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Deionized Water
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Procedure: a. Dissolve the crude [(C₂H₅)₃NH][HFe₃(CO)₁₁] salt from the previous step in a minimal amount of water. b. Cool the solution in an ice bath. c. Slowly and with stirring, add an excess of cold, concentrated hydrochloric acid. d. A dark green precipitate of Fe₃(CO)₁₂ will form immediately. e. Collect the crude product by filtration. f. Wash the solid thoroughly with water, then with small portions of cold pentane or hexane to remove any residual Fe(CO)₅. g. The product is purified by sublimation under vacuum or by crystallization from a hexane/toluene mixture. h. Dry the final product under vacuum. The expected yield is typically in the range of 60-70% based on the initial iron pentacarbonyl.
Quantitative Data
The physical and spectroscopic properties of triiron dodecacarbonyl are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | Fe₃(CO)₁₂ | [1] |
| Molar Mass | 503.66 g/mol | [2] |
| Appearance | Dark green to black crystalline solid | [1] |
| Melting Point | 140-165 °C (decomposes) | [2] |
| Solubility | Insoluble in water; Soluble in toluene, hexane, THF, benzene | [1][3] |
| IR Spectroscopy (νCO) | Terminal: 1850-2125 cm⁻¹Bridging: 1700-1850 cm⁻¹ | [3] |
| Mössbauer Spectroscopy | Shows two distinct iron sites in a 2:1 ratio | [2][4] |
| ¹³C NMR Spectroscopy | A single resonance in solution due to fluxionality | [1] |
Signaling Pathways and Workflows
The logical progression of the base-mediated synthesis and a general experimental workflow are visualized below using the DOT language.
